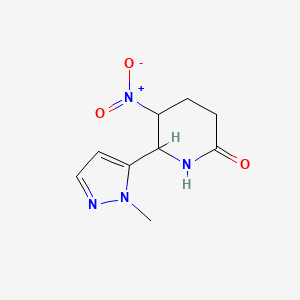
6-(1-methyl-1H-pyrazol-5-yl)-5-nitropiperidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(1-methyl-1H-pyrazol-5-yl)-5-nitropiperidin-2-one (abbreviated as 6-(1-MPN) is a synthetic pyrazolone compound that has been used in scientific research for its various biochemical and physiological effects. It has been studied for its potential applications in the fields of medicine and biochemistry, and has been used in laboratory experiments to study its mechanism of action.
Aplicaciones Científicas De Investigación
6-(1-MPN) has been used in scientific research in the fields of medicine and biochemistry. It has been studied for its potential applications in the treatment of diseases such as cancer, diabetes, and cardiovascular diseases. In addition, it has been studied for its potential anti-inflammatory, anti-bacterial, and anti-viral properties.
Mecanismo De Acción
6-(1-MPN) is believed to act as a modulator of several biochemical pathways, including the modulation of the activity of enzymes involved in the metabolism of carbohydrates, lipids, and proteins. It is also believed to modulate the activity of several transcription factors, which are proteins that regulate gene expression.
Biochemical and Physiological Effects
6-(1-MPN) has been shown to have several biochemical and physiological effects. It has been shown to increase the activity of several enzymes involved in the metabolism of carbohydrates, lipids, and proteins. In addition, it has been shown to have anti-inflammatory, anti-bacterial, and anti-viral properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 6-(1-MPN) in laboratory experiments is that it is a highly stable compound, making it easy to handle and store. In addition, it is relatively inexpensive to synthesize, making it a cost-effective option for research purposes. However, there are some limitations to using 6-(1-MPN) in laboratory experiments. For example, it is not soluble in water, making it difficult to use in aqueous solutions. In addition, it is a relatively new compound, so there is limited research available on its effects and mechanism of action.
Direcciones Futuras
Future research on 6-(1-MPN) could focus on its potential applications in the treatment of diseases such as cancer, diabetes, and cardiovascular diseases. In addition, further research could be conducted to explore the compound’s anti-inflammatory, anti-bacterial, and anti-viral properties. Other potential areas of research include the development of more efficient synthesis methods, as well as the exploration of new uses for the compound.
Métodos De Síntesis
6-(1-MPN) can be synthesized from the reaction of 1-methyl-1H-pyrazol-5-ylmagnesium bromide (1-MPMgBr) and 5-nitropiperidin-2-one (5-NPO). The reaction is carried out in a solvent such as dichloromethane (DCM) at room temperature. The product, 6-(1-MPN), is obtained in a yield of 80-90%.
Propiedades
IUPAC Name |
6-(2-methylpyrazol-3-yl)-5-nitropiperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O3/c1-12-6(4-5-10-12)9-7(13(15)16)2-3-8(14)11-9/h4-5,7,9H,2-3H2,1H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHMFXIOCTQHRNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2C(CCC(=O)N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1-Methyl-1H-pyrazol-5-yl)-5-nitropiperidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


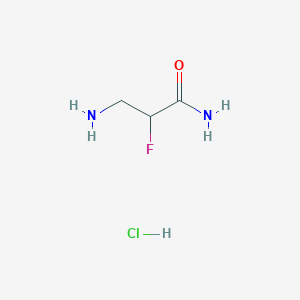

![2-chloro-1-[4-(morpholine-4-carbonyl)piperidin-1-yl]ethan-1-one](/img/structure/B6600522.png)
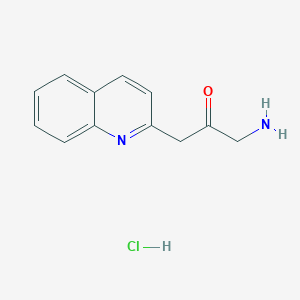
![2-[(2R)-pyrrolidin-2-yl]ethan-1-amine dihydrochloride](/img/structure/B6600545.png)
![2-({4-[(1-imino-2,3-dihydro-1H-isoindol-2-yl)methyl]phenyl}methyl)-2,3-dihydro-1H-isoindol-1-imine dihydrobromide](/img/structure/B6600547.png)
![5-[(3S)-3-hydroxypyrrolidin-1-yl]-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one, carbonic acid](/img/structure/B6600551.png)
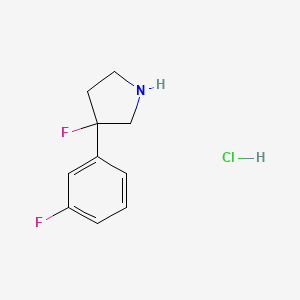



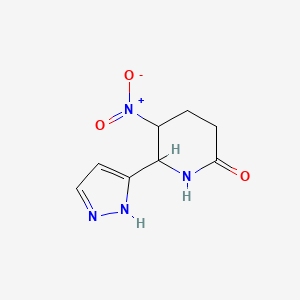
![rac-benzyl 4-[(2R,3S)-3-nitro-6-oxopiperidin-2-yl]piperidine-1-carboxylate, trans](/img/structure/B6600596.png)